N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with a pyridine ring and substituted with a methoxyphenyl group and a carboxamide group. This unique structure imparts significant biological activity and makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functional group modifications. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions with appropriate modifications to ensure safety and efficiency. The use of microwave irradiation can be replaced with conventional heating methods, and the reactions can be carried out in larger reactors with continuous monitoring of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridine: Similar structure but lacks the pyrimidine ring.
1,2,4-triazolo[1,5-c]quinazoline: Contains a quinazoline ring instead of a pyrimidine ring.
1,2,4-triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyrimidine ring.
Uniqueness
N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H16N6O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H16N6O2/c1-12-16(18(26)22-14-3-5-15(27-2)6-4-14)11-21-19-23-17(24-25(12)19)13-7-9-20-10-8-13/h3-11H,1-2H3,(H,22,26) |
InChI Key |
PJVLNYARCPOGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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